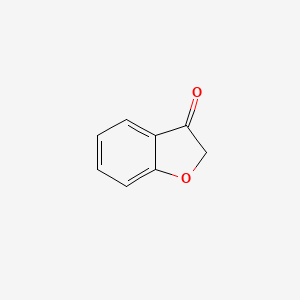

Coumaranone

Description

The exact mass of the compound Benzofuran-3(2H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 512726. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKPCLNUSDGXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221917 | |

| Record name | Coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-34-8 | |

| Record name | Coumaranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007169348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran-3(2H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Coumaranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ7LS8K9LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Biological Activity of Coumaranone Derivatives

This technical guide provides a comprehensive overview of the synthesis, and biological activities of this compound derivatives, a class of compounds with significant potential in medicinal chemistry. This document details synthetic methodologies, experimental protocols, and quantitative biological data, and visualizes key processes and pathways to support further research and development in this field.

Introduction to Coumaranones

Coumaranones, also known as benzofuranones, are heterocyclic compounds characterized by a fused benzene and a dihydrofuranone ring. The two main isomers are 2-coumaranone [3(2H)-benzofuranone] and 3-coumaranone [2(3H)-benzofuranone]. These scaffolds are present in some natural products and serve as a foundation for designing synthetic compounds with a wide array of pharmacological activities.[1] Their structural features make them attractive candidates for drug discovery, with derivatives exhibiting antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5] This guide will explore the key aspects of their synthesis and biological evaluation.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several strategic routes. The choice of method depends on the desired isomer and substitution pattern.

General Synthetic Workflow

The synthesis of functionalized this compound derivatives often follows a multi-step process that begins with the formation of the core this compound structure, followed by substitution or condensation to introduce diverse functional groups.

Caption: General workflow for the synthesis of this compound derivatives.

Key Experimental Protocols

Protocol 2.2.1: Synthesis of 6-hydroxy-3-coumaranone [6]

This protocol describes a two-step synthesis starting from resorcinol.

-

Step 1: Synthesis of Intermediate: Resorcinol is reacted with bromoacetyl bromide using silica sulfuric acid (SSA) as a heterogeneous catalyst.

-

Step 2: Cyclization: The intermediate product from Step 1 is then cyclized using 2 M sodium hydroxide (NaOH) to yield 6-hydroxy-3-coumaranone. The reported yield for this step is 75%.[6]

Protocol 2.2.2: Synthesis of 2-Benzylidene-3-coumaranone Derivatives [6][7]

This protocol details the condensation of a this compound with an aldehyde.

-

Reaction Setup: Dissolve 6-hydroxy-3-coumaranone (1 equivalent) and a selected aryl aldehyde (1 equivalent) in ethanol (EtOH) in a round-bottom flask.

-

Catalyst Addition: Add a basic catalyst to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified duration (typically several hours).

-

Work-up and Purification: Upon reaction completion (monitored by TLC), the product is typically precipitated by adding water, filtered, and then purified by recrystallization from a suitable solvent like ethanol. Reported yields for this condensation are in the range of 60-80%.[6][7]

Protocol 2.2.3: Synthesis of 6-(Benzyloxy)-3-coumaranone Derivatives [8]

This protocol is used for synthesizing potent monoamine oxidase inhibitors.

-

Reactants: To commercially available 6-hydroxy-3-coumaranone (1 equivalent) in a round-bottom flask, add N,N-dimethylformamide (DMF) as a solvent.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2 equivalents) to the mixture.

-

Alkylation: Add the appropriate arylalkyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture for 24 hours at room temperature.

-

Extraction and Purification: After 24 hours, add water to the reaction mixture and extract the product with dichloromethane. The crude product is then purified by recrystallization from cyclohexane. Yields are reported to be in the range of 45%–66%.[8]

Biological Activities of this compound Derivatives

This compound derivatives have been evaluated for a range of biological activities, with quantitative data highlighting their potential as therapeutic agents.

Monoamine Oxidase (MAO) Inhibition

Certain 3-coumaranone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative disorders like Parkinson's disease.[8][9]

Table 1: MAO-A and MAO-B Inhibitory Activity of 3-Coumaranone Derivatives [4][8]

| Compound ID | Substitution Pattern | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 5d | 2-Cl-benzyloxy | > 100 | 0.015 | > 6667 |

| 5e | 3-Cl-benzyloxy | > 100 | 0.012 | > 8333 |

| 5f | 4-Cl-benzyloxy | > 100 | 0.010 | > 10000 |

| 5g | 2-F-benzyloxy | > 100 | 0.004 | > 25000 |

| 5i | 4-F-benzyloxy | > 100 | 0.018 | > 5556 |

| 5k | 3-MeO-benzyloxy | 0.586 | 0.101 | 5.8 |

| Toloxatone | (Reference) | 3.92 | - | - |

| Safinamide | (Reference) | - | 0.048 | - |

Data sourced from studies on recombinant human MAO enzymes.

Antioxidant Activity

The ability of this compound derivatives to scavenge free radicals makes them promising antioxidant agents. This activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: DPPH Radical Scavenging Activity of 6-hydroxy-2-benzylidene-3-coumaranones [7]

| Compound ID | Aldehyde Used for Condensation | DPPH Scavenging IC₅₀ (µM) |

| 5a | Benzaldehyde | 50.22 |

| 5b | 4-Hydroxybenzaldehyde | 23.99 |

| 5c | 3-Hydroxybenzaldehyde | 27.53 |

| 5d | 4-Methoxybenzaldehyde | 24.71 |

| 5e | 3,4-Dihydroxybenzaldehyde | 26.47 |

| Trolox | (Reference) | > 50 (approx. 60-70) |

Anticancer Activity

This compound derivatives have demonstrated cytotoxic effects against various human cancer cell lines. Their anticancer potential is typically assessed using the MTT assay, which measures cell viability.

Table 3: Anticancer Activity of Selected Coumarin/Coumaranone Derivatives [2]

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) |

| Cpd 4 | HL60 (Leukemia) | 8.09 | Staurosporine | 7.48 |

| Cpd 4 | MCF-7 (Breast) | 3.26 | Staurosporine | 3.06 |

| Cpd 4 | A549 (Lung) | 9.34 | Staurosporine | 3.70 |

| Cpd 5 | PC-3 (Prostate) | 3.56 | Erlotinib | > 10 |

Antimicrobial Activity

This compound derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi, with their efficacy reported as Minimum Inhibitory Concentration (MIC) values.

Table 4: Antimicrobial Activity of Selected Coumarin Derivatives [10][11]

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |

| Cpd 9 | S. aureus | 4.88 | Ampicillin | ~3-6 |

| Cpd 9 | E. coli | 78.13 | Ampicillin | ~3-6 |

| Cpd 9 | C. albicans | 9.77 | Nystatin | ~1-4 |

| Cpd 4f | S. aureus | 9.77 | Ampicillin | ~3-6 |

| Cpd 1 | S. aureus | 1200 | Netilmicin | < 1 |

| Cpd 1 | E. coli | 2100 | Netilmicin | < 1 |

(Note: Data for antimicrobial activity of this compound-core structures is less prevalent than for broader coumarin derivatives; the table reflects available data for related structures).

Mechanisms of Action & Signaling Pathways

The biological effects of this compound derivatives are underpinned by their interaction with specific cellular targets and signaling pathways. While research is ongoing, the mechanisms of the closely related coumarins provide valuable insights, particularly for anti-inflammatory and anticancer activities.

Anti-Inflammatory Signaling Pathways

Coumarin derivatives are known to modulate key inflammatory pathways, such as NF-κB, MAPK, and JAK/STAT, thereby reducing the expression of pro-inflammatory mediators.[12][13][14]

Caption: Key inflammatory signaling pathways modulated by coumarin derivatives.

Detailed Experimental Protocols for Biological Assays

Accurate and reproducible biological data are critical. The following are standard protocols for assessing the activities of this compound derivatives.

Protocol for DPPH Radical Scavenging Assay[7][15]

This assay quantifies the antioxidant capacity of the test compounds.

-

Reagent Preparation: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Sample Preparation: Dissolve the synthesized this compound derivatives in an appropriate solvent (e.g., DMSO or ethanol) to create stock solutions, which are then serially diluted to various concentrations.

-

Assay Procedure:

-

In a microplate well or cuvette, mix 1 mL of the 0.2 mM DPPH solution with a specific volume of the sample solution.

-

Adjust the final volume to 2 mL with ethanol.

-

Prepare a control containing the DPPH solution and the solvent (without the test compound).

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against compound concentration.

Protocol for MTT Cell Viability Assay[16][17][18]

This colorimetric assay is used to assess the cytotoxic (anticancer) effects of compounds on cancer cell lines.

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically prepared by serial dilution from a DMSO stock). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the treated cells for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16]

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Conclusion

This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. The synthetic routes are well-established, allowing for the creation of diverse libraries of compounds. The significant biological activities observed, particularly in MAO inhibition, antioxidant effects, and anticancer cytotoxicity, underscore their potential for the development of novel therapeutics. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic applications of this important class of heterocyclic compounds. Future research should focus on optimizing lead compounds, elucidating detailed mechanisms of action, and conducting further preclinical evaluations.

References

- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-COUMARANONE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. sid.ir [sid.ir]

- 8. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch | MDPI [mdpi.com]

- 11. Bot Verification [chiet.edu.eg]

- 12. researchgate.net [researchgate.net]

- 13. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Coumaranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Coumaranone, also known as 2(3H)-benzofuranone, is a bicyclic heterocyclic compound featuring a benzene ring fused to a γ-butyrolactone ring.[1] This structural motif is the core of various natural products and pharmacologically active substances, highlighting its significance in medicinal chemistry and drug development.[2] 2-Coumaranone serves as a versatile starting material for the synthesis of a wide range of compounds, including fluorescent dyes, the antiarrhythmic drug dronedarone, and the fungicide azoxystrobin.[2] Its derivatives are also notable for their chemiluminescent properties, which have found applications in bioanalytical assays.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-coumaranone, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in the field.

Physicochemical Properties

The fundamental physicochemical properties of 2-coumaranone are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆O₂ | |

| Molecular Weight | 134.13 g/mol | |

| Appearance | Off-white to pale yellow solid with an aromatic odor | [2] |

| Melting Point | 49–51 °C | [2][4] |

| Boiling Point | 248–250 °C | [4] |

| logP (Octanol-Water) | 1.1481 | [5] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Hot Water | Soluble | [2] |

| Diethyl Ether | Soluble | [2] |

| Acetonitrile | Soluble | [2] |

| Ethanol | Readily soluble | [6] |

| Acetone | Readily soluble | [6] |

| Chloroform | Readily soluble | [6] |

Acidity

Spectroscopic Data

The following tables summarize the key spectral data for 2-coumaranone, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 7.30 - 7.28 | m | Aromatic H | [7] |

| 7.135 | m | Aromatic H | [7] |

| 7.090 | m | Aromatic H | [7] |

| 3.726 | s | -CH₂- | [7] |

¹³C NMR

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 175.8 | C=O (lactone) | Inferred from typical values |

| 152.1 | Ar-C-O | Inferred from typical values |

| 129.0 | Ar-CH | Inferred from typical values |

| 125.1 | Ar-CH | Inferred from typical values |

| 121.9 | Ar-C | Inferred from typical values |

| 113.1 | Ar-CH | Inferred from typical values |

| 35.8 | -CH₂- | Inferred from typical values |

Note: Specific assignments for all aromatic carbons require further 2D NMR analysis. The provided values are based on general knowledge of similar structures.

Infrared (IR) Spectroscopy

| Peak Position (cm⁻¹) | Intensity | Vibrational Mode | Reference(s) |

| ~3050 | Medium | Aromatic C-H stretch | [8] |

| ~2920 | Medium | Aliphatic C-H stretch | [8] |

| 1820 - 1805 | Strong | C=O stretch (lactone) | Inferred from typical values |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch | [8] |

| ~1280 | Strong | C-O stretch (lactone) | [8] |

UV-Vis Spectroscopy

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Reference(s) |

| ~250, ~280 | Not specified | Not specified | Inferred from aromatic structure |

Experimental Protocols

Synthesis of 2-Coumaranone

A common laboratory-scale synthesis of 2-coumaranone involves the acid-catalyzed intramolecular cyclization of 2-hydroxyphenylacetic acid.

Materials:

-

2-Hydroxyphenylacetic acid

-

Toluene

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Three-necked flask equipped with a Dean-Stark trap and condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked flask, add 15.2 g (100 mmol) of 2-hydroxyphenylacetic acid and 100 mL of toluene.

-

Assemble the Dean-Stark trap and condenser.

-

Begin stirring the mixture and heat it to reflux.

-

Once refluxing, carefully add a catalytic amount of concentrated sulfuric acid.

-

Continue refluxing for several hours, monitoring the reaction progress by observing the collection of water in the Dean-Stark trap.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude 2-coumaranone.

-

The crude product can be further purified by recrystallization or distillation.[9]

Purification by Recrystallization

Materials:

-

Crude 2-coumaranone

-

Suitable solvent (e.g., a mixture of ethanol and water)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent pair in which 2-coumaranone is highly soluble at elevated temperatures and poorly soluble at low temperatures.

-

Dissolution: Place the crude 2-coumaranone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Allow the crystals to air dry or dry them in a desiccator to remove the residual solvent.[10]

Mandatory Visualizations

Synthesis Workflow of 2-Coumaranone

Caption: Synthesis workflow for 2-coumaranone.

General Purification Workflow by Recrystallization

Caption: General recrystallization workflow.

Analytical Workflow for 2-Coumaranone Identification```dot

Caption: Chemiluminescence mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-COUMARANONE | 553-86-6 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. treenablythe.weebly.com [treenablythe.weebly.com]

- 7. 2-COUMARANONE(553-86-6) 1H NMR [m.chemicalbook.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. 2-Coumaranone [webbook.nist.gov]

- 10. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Molecular Structure and Formula of Coumaranone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumaranone, a bicyclic heterocyclic compound, represents a core structural motif in a variety of natural products and synthetic molecules of significant pharmacological and industrial interest. This guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of the two principal isomers of this compound: 2-coumaranone and 3-coumaranone. Furthermore, it details established experimental protocols for their synthesis and explores their notable biological activities, including a mechanistic look at the chemiluminescence of 2-coumaranone derivatives.

Molecular Structure and Chemical Formula

This compound is characterized by a benzene ring fused to a five-membered lactone ring. The position of the carbonyl group within the lactone ring distinguishes the two primary isomers.

2-Coumaranone (2(3H)-Benzofuranone)

2-Coumaranone, also known as 2(3H)-benzofuranone, is considered a lactone of (2-hydroxyphenyl)acetic acid.[1] Its structure is foundational to several natural products and pharmacologically active substances.[1]

3-Coumaranone (Benzofuran-3(2H)-one)

3-Coumaranone, or benzofuran-3(2H)-one, is the isomeric counterpart to 2-coumaranone, with the carbonyl group at the 3-position of the furanone ring.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-coumaranone and 3-coumaranone are summarized in the tables below, providing a comparative overview of their key characteristics.

Table 1: General Properties of this compound Isomers

| Property | 2-Coumaranone | 3-Coumaranone |

| Molecular Formula | C₈H₆O₂[2] | C₈H₆O₂[3] |

| Molecular Weight | 134.13 g/mol [2][4] | 134.13 g/mol [3] |

| CAS Number | 553-86-6[1][2][4] | 7169-34-8[3] |

| IUPAC Name | 1-Benzofuran-2(3H)-one[1] | Benzofuran-3(2H)-one[3] |

| Appearance | White to pale yellow crystalline solid[5] | Yellow to dark yellow solid[3] |

| Melting Point | 49-51 °C[1] | 101-103 °C[3] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone, chloroform[5] | Slightly soluble in chloroform and DMSO[3] |

Table 2: Spectroscopic and Computational Data for 2-Coumaranone

| Data Type | Value |

| InChI | InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2[2] |

| InChIKey | ACZGCWSMSTYWDQ-UHFFFAOYSA-N[2] |

| SMILES | C1C2=CC=CC=C2OC1=O[1] |

| Topological Polar Surface Area | 26.3 Ų[6] |

| Hydrogen Bond Acceptor Count | 2[6] |

Experimental Protocols: Synthesis of Coumaranones

The synthesis of this compound isomers can be achieved through various routes. Below are detailed methodologies for key synthetic approaches.

Synthesis of 2-Coumaranone via Intramolecular Cyclization

This protocol describes the synthesis of 2-coumaranone from o-hydroxyphenylacetic acid through an acid-catalyzed intramolecular cyclization.

Materials:

-

o-hydroxyphenylacetic acid

-

Toluene

-

Concentrated Sulfuric Acid (8 mol/L)

-

Sodium bisulfite solution

-

Anhydrous magnesium sulfate

-

250 mL three-necked flask with a water separator and stirrer

Procedure:

-

To a 250 mL three-necked flask, add 15.2 g (100 mmol) of o-hydroxyphenylacetic acid and 100 mL of toluene.

-

Assemble the flask with a water separator and a stirrer.

-

Begin stirring and heat the mixture to 100 °C.

-

Add 1 mL of 8 mol/L sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After 6 hours, cool the reaction mixture to room temperature.

-

Wash the resulting solution sequentially with sodium bisulfite solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the toluene by distillation to yield 2-coumaranone.[2]

Synthesis of 3-Coumaranone Derivatives via Condensation

This protocol outlines a general method for the synthesis of 3-coumaranone derivatives through the condensation of 3-coumaranone with a dicarbonyl compound, facilitated by microwave irradiation.

Materials:

-

3-Coumaranone (or a substituted derivative)

-

α,β-Dicarbonyl compound (e.g., benzil)

-

Methanol

-

Montmorillonite K10 clay

-

Microwave reactor

-

Preparative Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, ethyl acetate/cyclohexane eluent)

Procedure:

-

In a suitable vessel, dissolve 1 mmol of the dicarbonyl compound and 1 mmol of 3-coumaranone in 10 mL of methanol.

-

Add 2 g of K10 clay to the solution.

-

Evaporate the solvent under vacuum using a rotary evaporator to obtain a dry powder.

-

Place the powder in a microwave-safe tube and irradiate in a microwave reactor (specific conditions such as temperature and time will vary depending on the reactants).

-

After irradiation, extract the product from the clay with methanol (3 x 20 mL).

-

Evaporate the methanol to obtain the crude solid product.

-

Purify the resulting solid by preparative TLC using an appropriate solvent system (e.g., ethyl acetate/cyclohexane = 1/3) to isolate the desired acyl-aurone product.[4]

Biological and Chemical Activities

This compound and its derivatives exhibit a range of interesting biological and chemical properties, most notably antioxidant activity and chemiluminescence.

Antioxidant Activity

Derivatives of 6-hydroxy-2-benzylidene-3-coumaranone have demonstrated significant antioxidant properties. These compounds have been synthesized through the condensation of 6-hydroxy-3-coumaranone with various aldehydes and have shown potent radical scavenging activity, in some cases exceeding that of the reference antioxidant, Trolox.[7]

Chemiluminescence of 2-Coumaranone

2-Coumaranone derivatives are notable for their ability to produce light through chemical reactions, a phenomenon known as chemiluminescence. This property has led to their development as sensitive probes in bioanalytical assays. The mechanism involves an enzymatic or chemical oxidation process that leads to the formation of a high-energy intermediate, which then decomposes to produce an excited-state molecule that emits light upon relaxation.

The following diagram illustrates a generalized workflow for a chemiluminescence-based detection assay using a 2-coumaranone derivative.

Caption: Workflow for a 2-coumaranone-based chemiluminescent assay.

The following diagram illustrates the proposed logical relationship in the chemiluminescent reaction mechanism of 2-coumaranone, involving the formation of a key intermediate.

Caption: Simplified mechanism of 2-coumaranone chemiluminescence.

Conclusion

The this compound framework, encompassing both 2-coumaranone and 3-coumaranone isomers, serves as a versatile scaffold in medicinal chemistry and materials science. A thorough understanding of their molecular structure, properties, and synthetic methodologies is crucial for the rational design and development of novel compounds with tailored biological and chemical activities. The unique chemiluminescent properties of 2-coumaranone derivatives, in particular, highlight their potential in the creation of advanced diagnostic and imaging tools. This guide provides a foundational resource for professionals engaged in the exploration and application of this important class of heterocyclic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-COUMARANONE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. EP1449838A1 - Process for the preparation of 2-coumaranone and substituted 2-coumaranones - Google Patents [patents.google.com]

- 6. Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds Catalyzed by Brønsted Hyperacids [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Coumaranone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of coumaranone (also known as 2(3H)-benzofuranone), a key heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected data from various spectroscopic techniques, outlines experimental protocols for obtaining this data, and presents visual workflows to aid in understanding the analytical processes.

Introduction to this compound and its Spectroscopic Characterization

This compound is a bicyclic heteroaromatic compound featuring a benzene ring fused to a γ-butyrolactone ring.[1] Its structure forms the core of various natural products and synthetic compounds with significant biological and chemical properties, including use as a precursor for chemiluminescent and fluorescent dyes, as well as in the synthesis of pharmaceuticals like the antiarrhythmic drug dronedarone and the fungicide azoxystrobin.[1] Accurate structural elucidation and purity assessment are critical in the development and application of this compound and its derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 - 7.30 | Multiplet | 4H | Aromatic Protons (C₄-H, C₅-H, C₆-H, C₇-H) |

| ~3.85 | Singlet | 2H | Methylene Protons (C₃-H₂) |

Data sourced from publicly available spectra and may vary slightly based on experimental conditions.[2]

The proton-decoupled ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~211.6 | C=O (Ketone) |

| ~161.9 | C₇ₐ (Quaternary) |

| ~131.0 | Aromatic CH |

| ~129.3 | Aromatic CH |

| ~124.3 | Aromatic CH |

| ~122.1 | C₃ₐ (Quaternary) |

| ~115.4 | Aromatic CH |

| ~41.5 | C₃ (Methylene) |

Data sourced from publicly available spectra and may vary slightly based on experimental conditions.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 5 times the longest T1 relaxation time (a delay of 1-2 seconds is typically sufficient for ¹H).

-

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to approximately 220-240 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (7.26 ppm for CDCl₃).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 - 1723 | Strong | C=O stretch (lactone) |

| ~1605 - 1615 | Medium | C=C stretch (aromatic) |

| ~1460 - 1465 | Medium | C=C stretch (aromatic) |

| ~1157 - 1159 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |

Data sourced from publicly available spectra and may vary slightly based on the sampling method.[3]

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

Spatula

Instrumentation:

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[4]

-

-

Pellet Formation:

-

Transfer a portion of the KBr-sample mixture to the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

The electron ionization (EI) mass spectrum of this compound shows the molecular ion peak and characteristic fragment ions.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 134 | ~100 | [M]⁺ (Molecular Ion) |

| 105 | ~80 | [M - CHO]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Data sourced from publicly available spectra.

Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

-

Vials with caps

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., ~1 mg/mL) in a suitable volatile solvent.[5]

-

GC Method:

-

Set the injection port temperature (e.g., 250 °C).

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Program the oven temperature to achieve good separation (e.g., start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).

-

Use helium as the carrier gas at a constant flow rate.

-

-

MS Method:

-

Set the ion source to electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-400).

-

Set the ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively).

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Start the data acquisition. The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting this compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis absorption data for the parent this compound is not extensively reported, coumarin and its derivatives are known to exhibit absorption in the UV region.[6] The analysis of this compound derivatives often involves UV-Vis spectroscopy to characterize their electronic transitions.[7]

Objective: To obtain the UV-Vis absorption spectrum of a this compound derivative.

Materials:

-

This compound derivative sample

-

Spectroscopy grade solvent (e.g., acetonitrile, ethanol, or cyclohexane)

-

Quartz cuvettes (1 cm path length)

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette filled with the same solvent in the sample beam path and run a baseline correction.

-

Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing the Analytical Workflow and Chemical Processes

Diagrams created using the DOT language can help visualize the logical flow of experiments and chemical mechanisms.

Caption: General workflow for the spectroscopic analysis of this compound.

The chemiluminescence of this compound derivatives is a well-studied process that can be visualized as a chemical pathway.

Caption: Simplified mechanism of this compound chemiluminescence.

This guide provides a foundational understanding of the spectroscopic analysis of this compound, offering both the data expected and the protocols to obtain it. For researchers in drug development and related fields, these techniques are essential for ensuring the identity, purity, and quality of this compound-based compounds.

References

- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 2. 2-COUMARANONE(553-86-6) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pharmacological Versatility of Natural Coumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Natural coumarins, a diverse class of benzopyrone secondary metabolites ubiquitously found in plants, have garnered significant scientific attention for their broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the core pharmacological properties of these compounds, with a focus on their anticancer, antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anticoagulant effects. The information is presented to be a valuable resource for researchers and professionals in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key molecular pathways.

Anticancer Activity

Natural coumarins have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3][5]

Quantitative Data: In Vitro Cytotoxicity of Natural Coumarins

The anticancer efficacy of various natural coumarins has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the IC50 values of selected natural coumarins against various human cancer cell lines.

| Coumarin | Cancer Cell Line | IC50 (µM) | Reference |

| Imperatorin | HT-29 (Colon) | 78 | [6][7] |

| Imperatorin | RK33 (Larynx) | 67.8 | [8] |

| Imperatorin | TE671 (Rhabdomyosarcoma) | 111.2 | [8] |

| Imperatorin | H2170 (Lung) | >200 | [8] |

| Imperatorin | A549 (Lung) | >200 | [8] |

| Imperatorin | H1299 (Lung) | >200 | [8] |

| Imperatorin | SNU 449 (Liver) | Dose-dependent inhibition | [9] |

| Imperatorin | HCT-15 (Colon) | Dose-dependent inhibition | [9] |

| Osthole | SMMC-7721 (Hepatocellular Carcinoma) | - | [5] |

| Esculetin | SMMC-7721 (Hepatocellular Carcinoma) | - | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, and is a standard technique for determining the cytotoxic potential of compounds.[10][11][12]

Materials:

-

Human cancer cell lines (e.g., HT-29, RK33)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Natural coumarin of interest (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the natural coumarin in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the coumarin. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48 or 72 hours.[13]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the coumarin concentration.

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway

Many coumarin derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is often hyperactivated in cancer cells, promoting cell survival and proliferation.[4][14][15][16]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by natural coumarins.

Antioxidant Activity

Natural coumarins are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[17][18][19] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of various diseases.

Quantitative Data: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds. The following table presents the IC50 values for the DPPH radical scavenging activity of selected coumarins.

| Coumarin | IC50 (µM) | Reference |

| Esculetin | - | [20] |

| 5-carboxy-7,8-dihydroxy-4-methylcoumarin | - | [20] |

| Coumarin-hydroxytyrosol hybrid | - | [21] |

| Coumarin-oxadiazole hybrid 1 | 19.47 | [21][22] |

| Coumarin-oxadiazole hybrid 2 | 17.19 | [21][22] |

| Coumarin-benzohydrazide 1 | 2.9 ± 0.1 | [21][22] |

| Coumarin-benzohydrazide 2 | 12.9 ± 0.4 | [21][22] |

| Ascorbic Acid (Standard) | 23.80 | [21][22] |

| Quercetin (Standard) | 1.9 ± 0.1 | [21] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[23][24][25]

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (analytical grade)

-

Natural coumarin of interest (test samples)

-

Ascorbic acid or other relevant antioxidant standards

-

96-well microplate or spectrophotometer cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol.[23]

-

Sample Preparation: Prepare various concentrations of the test coumarins and standard antioxidants in methanol.

-

Reaction Mixture: In a 96-well plate or cuvette, mix 1 mL of the DPPH solution with 0.1 mL of the sample solution.[24]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[19]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing only methanol is also measured.[24]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the scavenging activity against the concentration of the coumarin.

Experimental Workflow: DPPH Assay

The following diagram illustrates the workflow for the DPPH radical scavenging assay.

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Several natural coumarins exhibit potent anti-inflammatory properties by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators.[26][27] Osthole, for instance, has been shown to exert anti-inflammatory effects by blocking the activation of NF-κB and MAPK/p38 pathways.[18][28]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells)

This protocol describes an in vitro model to evaluate the anti-inflammatory activity of natural coumarins using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[18]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Natural coumarin of interest (e.g., Osthole)

-

Griess reagent (for nitric oxide measurement)

-

ELISA kits (for TNF-α, IL-6, PGE2 measurement)

-

Western blotting reagents and antibodies (for iNOS, COX-2, p38 MAPK, IκBα)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete medium until they reach the desired confluence.

-

Cell Treatment: Pre-treat the cells with various concentrations of the natural coumarin for a specified time (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 24 hours) to induce an inflammatory response.[18]

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the concentration of nitrite in the cell culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2): Quantify the levels of these mediators in the supernatant using specific ELISA kits.

-

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key inflammatory proteins such as iNOS, COX-2, phosphorylated p38 MAPK, and IκBα to elucidate the mechanism of action.

Signaling Pathway: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[29] Natural coumarins can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.[30][[“]]

References

- 1. Neuroprotective effects of umbelliferone and esculetin in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 3. What is the mechanism of Dicumarol? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological and Therapeutic Applications of Esculetin [mdpi.com]

- 6. Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Growth inhibition of various human cancer cell lines by imperatorin and limonin from poncirus trifoliata rafin. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. A natural coumarin derivative esculetin offers neuroprotection on cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development of an in Silico Model of DPPH• Free Radical Scavenging Capacity: Prediction of Antioxidant Activity of Coumarin Type Compounds [mdpi.com]

- 20. Evaluation of the Antioxidant Capacity of Synthesized Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant Activity of Coumarins | Encyclopedia MDPI [encyclopedia.pub]

- 22. Antioxidant Activity of Coumarins and Their Metal Complexes | MDPI [mdpi.com]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. japer.in [japer.in]

- 26. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dicoumarol - Wikipedia [en.wikipedia.org]

- 28. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. consensus.app [consensus.app]

"2-coumaranone CAS number and chemical properties"

CAS Number: 553-86-6

This technical guide provides an in-depth overview of 2-coumaranone (also known as 2(3H)-benzofuranone), a heterocyclic compound of significant interest in medicinal chemistry, materials science, and agrochemicals. This document details its chemical properties, experimental protocols for its synthesis and analysis, and key applications, with a focus on its well-documented chemiluminescent properties.

Core Chemical and Physical Properties

2-Coumaranone is a bicyclic compound featuring a benzene ring fused to a γ-butyrolactone ring.[1] It presents as an off-white to pale yellow solid with an aromatic scent.[1] The compound is soluble in hot water, diethyl ether, and acetonitrile.[1] Key quantitative properties are summarized below.

| Property | Value | Reference |

| CAS Number | 553-86-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆O₂ | [1][3][4][5][6] |

| Molecular Weight | 134.13 g/mol | [3][4][5] |

| Melting Point | 49–51 °C | [1][3][7] |

| Boiling Point | 248–250 °C | [3][6][7] |

| Appearance | White to pale cream/yellow crystals or powder | [1][4] |

| Solubility in Water | 3.8 g/L at 30 °C | [3] |

| Density | 1.22 g/cm³ | [6] |

Synthesis and Manufacturing

2-Coumaranone can be synthesized through various routes, from laboratory-scale preparations to industrial processes. Key methodologies include the intramolecular cyclization of 2-hydroxyphenylacetic acid and a multi-step industrial synthesis from cyclohexanone and glyoxylic acid.

Experimental Protocol: Synthesis from 2-Hydroxyphenylacetic Acid

This laboratory-scale procedure involves the acid-catalyzed intramolecular esterification (lactonization) of 2-hydroxyphenylacetic acid.

Materials:

-

2-Hydroxyphenylacetic acid (15.2g, 100 mmol)

-

Toluene (100 mL)

-

Dilute Sulfuric Acid (8 mol/L, 1 mL)

-

Sodium bisulfite solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a 250 mL three-necked flask equipped with a stirrer and a water separator, add 15.2 g (100 mmol) of 2-hydroxyphenylacetic acid and 100 mL of toluene.

-

Heat the mixture to 100 °C with stirring.

-

Add 1 mL of 8 mol/L dilute sulfuric acid to the heated mixture.

-

Heat the reaction mixture to reflux for 6 hours, collecting the water byproduct in the separator.

-

After 6 hours, cool the reaction mixture to room temperature.

-

Wash the organic phase sequentially with sodium bisulfite solution and deionized water.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the toluene by distillation to yield the 2-coumaranone product. A reported yield for this method is 98%.[2]

Industrial Synthesis Pathway

On an industrial scale, 2-coumaranone is produced from cyclohexanone and glyoxylic acid.[1] This process involves an initial aldol condensation followed by dehydration and a final dehydrogenation step.[1]

Key Applications and Biological Relevance

2-Coumaranone is a versatile precursor in the synthesis of a wide range of commercially important molecules. It is a key starting material for the fungicide azoxystrobin and the antiarrhythmic drug dronedarone.[1] Furthermore, its derivatives are utilized in the production of fluorescent dyes and as antioxidants for polymer stabilization.[1]

Chemiluminescence

A notable property of 2-coumaranone derivatives is their ability to produce light through chemiluminescence, particularly in the presence of a strong base and oxygen. This has led to their use in various bioanalytical assays.

The accepted mechanism involves the deprotonation of the 2-coumaranone, which then reacts with oxygen to form a high-energy 1,2-dioxetanone intermediate.[3] The decomposition of this intermediate releases CO₂ and generates an excited-state emitter molecule, which then decays to its ground state by emitting light.[3]

Experimental Protocol: Antioxidant Activity Assays

Derivatives of 2-coumaranone have been investigated for their antioxidant properties. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly employed.

DPPH Radical Scavenging Assay Protocol:

-

Prepare a 0.2 mM solution of DPPH in ethanol.

-

Dissolve the test compound (e.g., a 2-coumaranone derivative) in a suitable solvent.

-

Mix 1 mL of the test compound solution with 1 mL of the DPPH solution.

-

Shake the mixture and incubate in the dark for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer.

-

A control is prepared using 1 mL of ethanol in place of the test compound solution.

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to the control. Trolox is often used as a reference standard.[7]

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol:

-

Prepare the FRAP reagent by mixing 10 volumes of 30 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O.

-

Warm the FRAP reagent to 37 °C.

-

Dilute the test compound with methanol.

-

Add 0.1 mL of the diluted test compound to 3 mL of the pre-warmed FRAP reagent.

-

Measure the absorbance of the mixture at 593 nm after a set incubation period.

-

The antioxidant power is determined by comparing the absorbance change to a standard curve prepared with known concentrations of ferrous ions (Fe²⁺).[7]

Conclusion for Drug Development Professionals

2-Coumaranone represents a privileged scaffold in medicinal chemistry. Its derivatives have shown a range of biological activities, including anti-inflammatory, anticoagulant, and antimicrobial effects.[5] The core structure's stability and reactivity make it an excellent starting point for the development of novel therapeutic agents. The established synthetic routes and its utility in creating diverse chemical libraries underscore its value for drug discovery and development programs. Researchers are encouraged to explore this versatile molecule for creating novel compounds with potential therapeutic applications.

References

- 1. 2-Coumaranone - Wikipedia [en.wikipedia.org]

- 2. 2-COUMARANONE synthesis - chemicalbook [chemicalbook.com]

- 3. Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Synthesis and investigation of antioxidant activities of 2-benzylidene-3-coumaranones | Semantic Scholar [semanticscholar.org]

- 7. sid.ir [sid.ir]

The Synthesis of Coumaranones: A Journey from Serendipitous Discovery to Industrial Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The coumaranone (2(3H)-benzofuranone) scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. Its synthesis has been a subject of considerable interest, evolving from an accidental discovery to highly optimized industrial processes. This technical guide provides a comprehensive overview of the history, discovery, and key synthetic methodologies for the preparation of coumaranones. Detailed experimental protocols for seminal synthetic routes are presented, alongside a comparative analysis of quantitative data. Furthermore, reaction mechanisms are illustrated to provide a deeper understanding of the underlying chemical transformations.

A Historical Perspective: From Accidental Findings to Systematic Synthesis

The first documented synthesis of a this compound was an unintentional discovery by Tuck while attempting to prepare 2-amino-2-(2-hydroxyphenyl)acetamide derivatives.[1] The ortho-hydroxy group of a phenylglycine starting material unexpectedly reacted with an activated carbonic anhydride intermediate, leading to the formation of the this compound ring system.[1] Building on this serendipitous finding, Lofthouse conducted more systematic studies, focusing on the synthesis of amino acids as precursors to benzofuran-2(3H)-ones.[1]

However, the earliest reported synthesis of 2-coumaranone dates back to 1884 by Adolf von Baeyer and Paul Fritsch. They described the formation of what they termed the lactone of o-oxyphenylacetic acid through the distillation of (2-hydroxyphenyl)acetic acid "over free fire".[2] This classical lactonization remains a fundamental approach to this compound synthesis.

Over the years, numerous synthetic methods have been developed, ranging from named reactions like the Tscherniac–Einhorn reaction to modern industrial-scale processes, reflecting the growing importance of coumaranones as building blocks in medicinal chemistry and materials science.

Key Synthetic Methodologies

Several synthetic strategies have been established for the construction of the this compound core. The choice of method often depends on the desired substitution pattern, scalability, and availability of starting materials.

Acid-Catalyzed Intramolecular Cyclization of (2-Hydroxyphenyl)acetic Acids

This is a direct and classical approach to 2-coumaranone and its derivatives. The reaction involves the intramolecular esterification (lactonization) of a (2-hydroxyphenyl)acetic acid derivative, typically under acidic conditions with the removal of water.

Reaction Scheme:

(2-Hydroxyphenyl)acetic acid → 2-Coumaranone + H₂O

This method is effective for the synthesis of the parent 2-coumaranone and can be adapted for some substituted analogues.

The Tscherniac–Einhorn Reaction

The Tscherniac–Einhorn reaction is a powerful method for the synthesis of α-amido-substituted coumaranones. This acid-catalyzed three-component reaction involves the condensation of a phenol, an amide or carbamate, and glyoxylic acid.[1] This one-pot procedure has been reported to provide high yields of up to ~91%.[1]

Reaction Scheme:

Phenol + Amide/Carbamate + Glyoxylic Acid → α-Amido-coumaranone

The mechanism involves the initial formation of an iminium ion from the amide/carbamate and glyoxylic acid, which then undergoes electrophilic aromatic substitution onto the phenol, followed by intramolecular cyclization.[1]

Industrial Synthesis from Cyclohexanone and Glyoxylic Acid

On an industrial scale, 2-coumaranone is synthesized from readily available starting materials, cyclohexanone and glyoxylic acid.[2] The process involves an initial acid-catalyzed aldol condensation to form 2-oxocyclohexylidene acetic acid.[2] This intermediate is then converted to an enollactone through dehydration, which is subsequently dehydrogenated over a palladium catalyst at high temperature to yield 2-coumaranone.[2]

Process Flow:

Cyclohexanone + Glyoxylic Acid → 2-Oxocyclohexylidene acetic acid → Enollactone → 2-Coumaranone

This multi-step process is optimized for large-scale production, balancing cost, safety, and yield.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis varies significantly depending on the chosen method and specific reaction conditions. The following table summarizes quantitative data for the key synthetic methodologies discussed.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acid-Catalyzed Lactonization | o-Hydroxyphenylacetic acid | Sulfuric acid | Toluene | 100 (reflux) | 6 | 98 | [3] |

| Tscherniac–Einhorn Reaction | para-Substituted phenols, α-hydroxy-N-(n-butoxycarbonyl)glycine | 10% Sulfuric acid | Acetic acid | Not specified | - | up to ~91 | [1] |

| Oxidative Intramolecular Ring Closure | Phenylacetic acid | Not specified | Not specified | Not specified | - | < 20 | [2] |

| Industrial Synthesis (Dehydration Step) | 2-Oxocyclohexylidene acetic acid | Not specified | Not specified | Not specified | - | 90 | [2] |

| Industrial Synthesis (Dehydrogenation Step) | Enollactone | Palladium catalyst | Vapor phase | 250 | - | ~67 | [2] |

Detailed Experimental Protocols

Synthesis of 2-Coumaranone via Acid-Catalyzed Lactonization of o-Hydroxyphenylacetic Acid

This protocol is adapted from a high-yield synthesis of 2-coumaranone.[3]

Materials:

-

o-Hydroxyphenylacetic acid (15.2 g, 100 mmol)

-

Toluene (100 mL)

-

Concentrated Sulfuric Acid (8 mol/L, 1 mL)

-

Sodium bisulfite solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a 250 mL three-necked flask equipped with a stirrer and a water separator, add o-hydroxyphenylacetic acid and toluene.

-

Heat the mixture to 100 °C with stirring.

-

Add the concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux for 6 hours, collecting the water in the separator.

-

After cooling to room temperature, wash the filtrate sequentially with sodium bisulfite solution and water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the toluene by distillation under reduced pressure to obtain 2-coumaranone.

One-Pot Synthesis of Substituted Coumaranones via the Tscherniac–Einhorn Reaction

This generalized protocol describes a one-pot synthesis of α-amido-substituted coumaranones.[4]

Materials:

-

Amide (0.03 mol)

-

Glyoxylic acid monohydrate (0.03 mol)

-

Acetic acid-concentrated sulfuric acid (9:1) mixture (50 mL)

-

Corresponding phenol (0.035 mol)

-

Cold water (250 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve the amide and glyoxylic acid monohydrate in the acetic acid-sulfuric acid mixture.

-

Stir the solution at room temperature for 30 minutes.

-

Add the corresponding phenol to the reaction mixture.

-

Continue stirring at room temperature for at least 24 hours. The exact reaction time may vary depending on the substrates.

-

Pour the reaction mixture into 250 mL of cold water to precipitate the product.

-

If a precipitate forms, filter it off. If no precipitation occurs, extract the aqueous phase with chloroform.

-

The crude product can be further purified by recrystallization or chromatography.

Reaction Mechanisms and Visualizations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding the scope of these methods.

Mechanism of Acid-Catalyzed Lactonization

The acid-catalyzed lactonization of (2-hydroxyphenyl)acetic acid proceeds through a series of protonation and nucleophilic attack steps, culminating in the elimination of water to form the stable five-membered lactone ring.

Caption: Acid-catalyzed lactonization of (2-hydroxyphenyl)acetic acid.

Mechanism of the Tscherniac–Einhorn Reaction

The Tscherniac–Einhorn reaction for this compound synthesis is a multi-step process initiated by the formation of an electrophilic iminium ion, which then participates in an electrophilic aromatic substitution followed by cyclization.

Caption: Mechanism of the Tscherniac–Einhorn reaction for this compound synthesis.

Conclusion

The synthesis of coumaranones has a rich history, from its serendipitous discovery to the development of robust and scalable synthetic methods. The classical acid-catalyzed lactonization, the versatile Tscherniac–Einhorn reaction, and efficient industrial processes provide a diverse toolbox for accessing a wide range of this compound derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further innovation in the synthesis and application of this important class of heterocyclic compounds. The continued exploration of novel synthetic routes and the optimization of existing methods will undoubtedly lead to the discovery of new this compound-based molecules with significant potential in drug development and materials science.

References

Solubility Profile of Coumaranone in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of coumaranone, a bicyclic heteroaromatic compound, in a range of common solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. The guide covers both isomers, 2-coumaranone (2(3H)-benzofuranone) and 3-coumaranone (benzofuran-3(2H)-one), presenting available solubility data, detailed experimental protocols for solubility determination, and a generalized workflow for these procedures.

Introduction to this compound

This compound is a key structural motif found in various natural products and synthetic compounds of pharmaceutical interest. Its solubility in different solvent systems is a critical physicochemical property that influences its behavior in chemical reactions, formulation processes, and biological assays. Understanding the solubility of this compound is paramount for its effective application in research and development. This guide distinguishes between the two common isomers:

-

2-Coumaranone (2(3H)-Benzofuranone): A lactone derived from 2-hydroxyphenylacetic acid.

-

3-Coumaranone (Benzofuran-3(2H)-one): A ketone derivative of benzofuran.

Quantitative and Qualitative Solubility Data

Solubility of 2-Coumaranone

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | 3.8 g/L[1][2] | 30 | - |

| Hot Water | H₂O | Polar Protic | Soluble[3] | - | Qualitative observation. |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[3] | - | Qualitative observation. |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[3] | - | Qualitative observation. |

Solubility of 3-Coumaranone

| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Polar Protic | Slightly miscible[4][5] | - | Qualitative observation. |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[5][6] | - | Qualitative observation. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble[5][6] | - | Qualitative observation. |

| Methanol | CH₃OH | Polar Protic | Readily Dissolves[4] | - | Qualitative observation. |